1-Acetyl-3-methylurea 1-Acetyl-3-methylurea
Brand Name: Vulcanchem
CAS No.: 623-59-6
VCID: VC2311232
InChI: InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8)
SMILES: CC(=O)NC(=O)NC
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol

1-Acetyl-3-methylurea

CAS No.: 623-59-6

Cat. No.: VC2311232

Molecular Formula: C4H8N2O2

Molecular Weight: 116.12 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-3-methylurea - 623-59-6

CAS No. 623-59-6
Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
IUPAC Name N-(methylcarbamoyl)acetamide
Standard InChI InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8)
Standard InChI Key XRVHSOXXNQTWAW-UHFFFAOYSA-N
SMILES CC(=O)NC(=O)NC
Canonical SMILES CC(=O)NC(=O)NC
Melting Point 180.5 °C

Chemical Identity and Nomenclature

Basic Identification

1-Acetyl-3-methylurea is an acylurea derivative with significant research interest in organic chemistry. Its chemical identity is characterized by the following parameters:

ParameterValue
CAS Number623-59-6
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
MDL NumberMFCD00026167

The compound is classified as an acylurea derivative, containing both an acetyl group and a methylurea component . This structure gives it distinctive chemical properties that differentiate it from other urea compounds.

Synonyms and Alternate Names

1-Acetyl-3-methylurea is known by several alternative names in scientific literature and chemical databases:

  • N-Methyl-N'-acetylurea

  • N'-Methyl-N-acetylurea

  • Urea, 1-acetyl-3-methyl-

  • Acetamide, N-((methylamino)carbonyl)-

  • n-[(methylamino)carbonyl]-acetamid

These multiple nomenclatures reflect the compound's structural characteristics from different chemical perspectives, with each name emphasizing different aspects of its molecular arrangement.

Physical and Chemical Properties

Physical Characteristics

1-Acetyl-3-methylurea appears as a colorless crystal or white crystalline powder at room temperature. Its physical state and appearance make it easily recognizable and manageable in laboratory settings .

PropertyValueSource
Physical FormCrystal/Crystalline PowderMultiple sources
ColorWhite or colorlessMultiple sources
Melting Point180°C
Boiling Point217.15°C (estimate)
Density1.2829 g/cm³ (estimate)
Refractive Index1.4880 (estimate)

The compound demonstrates good solubility in water and various organic solvents, making it versatile for different experimental applications and reaction conditions . This solubility profile facilitates its use in various chemical processes and research applications.

Structural Identification Parameters

For precise identification and characterization in analytical settings, the following structural identifiers are used:

IdentifierValue
InChIInChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8)
InChIKeyXRVHSOXXNQTWAW-UHFFFAOYSA-N
SMILESCNC(=O)NC(C)=O

These standardized chemical identifiers enable unambiguous identification of the compound across different chemical databases and research publications.

Thermodynamic Properties

The thermodynamic profile of 1-Acetyl-3-methylurea has been extensively studied, with several key properties documented:

PropertyValueUnitSource
Solid phase enthalpy of formation-563.10 ± 2.30kJ/mol
Enthalpy of fusion19.51kJ/mol
Enthalpy of vaporization50.86kJ/mol
Critical Temperature698.04K
Critical Pressure4756.24kPa
Critical Volume0.342m³/kmol
Normal Boiling Point499.00K

Additionally, temperature-dependent properties such as gas phase heat capacity have been documented at various temperatures. At 499.00 K, the heat capacity (cpg) is 192.93 J/mol×K, while at 532.17 K, it increases to 201.23 J/mol×K . These thermodynamic parameters are crucial for understanding the compound's behavior under different conditions and for designing processes involving this substance.

Chemical Reactivity and Research Applications

Chemical Reactions

1-Acetyl-3-methylurea demonstrates notable chemical reactivity, particularly in hydrolysis reactions. Research has focused extensively on its alkaline hydrolysis behavior, comparing it with related compounds such as hydantoin and 3-methylhydantoin.

The hydrolysis reaction kinetics exhibit interesting concentration-dependent behavior:

  • At low hydroxide ion concentrations, the reaction follows second-order kinetics

  • At higher basicity, the reaction transitions to first-order kinetics

This change in reaction order provides valuable insights into the mechanism of acylurea cleavage and has been the subject of comparative studies with structurally related compounds.

Target ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM8.6118 mL43.0589 mL86.1178 mL
5 mM1.7224 mL8.6118 mL17.2236 mL
10 mM0.8612 mL4.3059 mL8.6118 mL

When preparing solutions, it is recommended to select an appropriate solvent based on the specific experimental requirements and the solubility characteristics of the compound.

SpecificationValue
Purity≥98.0% (by total nitrogen basis)
FormCrystal
Quality ControlTypically assessed by total nitrogen content

The compound is generally supplied in research-grade quality, suitable for laboratory investigations and chemical research applications.

Supplier Information

Several suppliers offer 1-Acetyl-3-methylurea for research purposes, including:

  • TCI America (offering products with purity ≥98.0% by total nitrogen basis)

  • Various research chemical suppliers with similar specifications

When sourcing this compound, researchers should verify the certificate of analysis and ensure the purity meets the requirements of their specific application.

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